![molecular formula C24H31N3O3 B2946967 N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 903288-49-3](/img/structure/B2946967.png)
N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial activity of compounds containing furan rings . This compound may exhibit antibacterial effects against both gram-positive and gram-negative bacteria.
- Furan-based molecules have been studied as potential protein tyrosine kinase inhibitors. These enzymes play crucial roles in cell signaling and are implicated in various diseases, including cancer. Investigating the inhibitory activity of this compound against protein tyrosine kinases could provide insights into its therapeutic potential .
- Furan derivatives have shown promise as anticancer agents. By targeting specific cellular pathways, they may inhibit tumor growth and metastasis. Research on the cytotoxic effects of this compound against cancer cells, particularly those related to epidermal growth factor receptor (EGFR), could be valuable .
Antibacterial Activity
Protein Tyrosine Kinase Inhibition
Anticancer Properties
properties
IUPAC Name |
N'-cycloheptyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c28-23(24(29)26-20-10-3-1-2-4-11-20)25-16-21(22-12-7-15-30-22)27-14-13-18-8-5-6-9-19(18)17-27/h5-9,12,15,20-21H,1-4,10-11,13-14,16-17H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPNBWEKROUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide |
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